Product packaging for 2,2-Diphenylcycloundecan-1-one(Cat. No.:CAS No. 143101-91-1)

2,2-Diphenylcycloundecan-1-one

Cat. No.: B12549827
CAS No.: 143101-91-1
M. Wt: 320.5 g/mol
InChI Key: RNQHVBDCJQZEOB-UHFFFAOYSA-N
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Description

2,2-Diphenylcycloundecan-1-one is a synthetic organic compound featuring a cycloundecane ring system substituted with two phenyl groups and a ketone functionality at the 1-position. This specific molecular architecture, combining a large ring structure with aromatic groups, makes it a compound of significant interest in advanced organic chemistry and materials science research. Researchers value this ketone as a versatile building block or potential intermediate in the synthesis of more complex macrocyclic compounds, novel ligands, or specialty polymers. Its structure suggests potential applications in exploring ring-strain effects in medium-sized rings, developing new host-guest chemistry systems, or creating organic frameworks with specific photophysical properties. As with all research chemicals, proper safety protocols should be followed. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or human use. To complete this description, you will need to research and include the compound's specific CAS Number , mechanism of action (if known, e.g., as an enzyme inhibitor or receptor ligand), key research applications , and handling and storage specifications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28O B12549827 2,2-Diphenylcycloundecan-1-one CAS No. 143101-91-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143101-91-1

Molecular Formula

C23H28O

Molecular Weight

320.5 g/mol

IUPAC Name

2,2-diphenylcycloundecan-1-one

InChI

InChI=1S/C23H28O/c24-22-18-12-4-2-1-3-5-13-19-23(22,20-14-8-6-9-15-20)21-16-10-7-11-17-21/h6-11,14-17H,1-5,12-13,18-19H2

InChI Key

RNQHVBDCJQZEOB-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC(=O)C(CCCC1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Sophisticated Synthetic Methodologies for 2,2 Diphenylcycloundecan 1 One

Retrosynthetic Analysis of 2,2-Diphenylcycloundecan-1-one

A retrosynthetic analysis of this compound reveals several potential bond disconnections to simplify the target molecule into more readily available starting materials. The primary challenge lies in the formation of the 11-membered ring and the installation of the gem-diphenyl moiety.

A logical primary disconnection is at the C-C bond alpha to the carbonyl group, which simplifies the macrocycle into a linear precursor. This approach, however, complicates the introduction of the gem-diphenyl group at a late stage. A more strategic approach involves disconnecting a C-C bond within the hydrocarbon chain of the macrocycle. This leads to a linear precursor that already contains the 2,2-diphenyl-1-keto functionality.

Key Retrosynthetic Disconnections:

Disconnection StrategyPrecursor TypeKey Forward Reaction
C-C bond cleavage in the hydrocarbon chainLong-chain dinitrile or diester with a gem-diphenyl groupIntramolecular cyclization (e.g., Thorpe-Ziegler, Dieckmann)
C-C bond cleavage adjacent to the carbonylLinear precursor with a terminal nucleophile and an electrophileIntramolecular alkylation or acylation

Development of Stereoselective and Enantioselective Routes to this compound

Achieving stereocontrol in the synthesis of this compound is a non-trivial task, as the target molecule itself is achiral. However, the synthesis of chiral derivatives or the use of stereoselective methods to control the conformation of the macrocycle are important areas of research. This section explores the application of chiral auxiliaries and catalysts in the synthesis of precursors and stereoselective macrocyclization strategies.

Application of Chiral Auxiliaries and Catalysts in Precursor Synthesis

The synthesis of enantiomerically enriched precursors can be achieved through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective reaction, after which they are removed. For instance, a chiral auxiliary could be attached to a precursor of the 2,2-diphenyl ketone moiety to control the enantioselective addition of one of the phenyl groups.

Transition metal-catalyzed asymmetric arylations represent a powerful method for the enantioselective synthesis of compounds with gem-diaryl stereogenic centers. nih.gov While this compound is achiral, the principles of asymmetric catalysis can be applied to the synthesis of chiral analogs or to control the stereochemistry of intermediates that may influence the final macrocycle's conformation.

Examples of Chiral Auxiliaries and Catalysts in Asymmetric Synthesis:

Auxiliary/Catalyst TypeApplicationPotential Relevance to Precursor Synthesis
Evans' OxazolidinonesAsymmetric alkylation, aldol (B89426) reactionsIntroduction of chirality in the hydrocarbon chain of the precursor.
Chiral Phosphine (B1218219) Ligands (e.g., BINAP)Palladium-catalyzed asymmetric allylic alkylationFormation of chiral centers in the acyclic precursor. nih.gov
Chiral Diamine CatalystsAsymmetric Michael additionsStereoselective formation of C-C bonds in the precursor backbone.

Diastereoselective and Enantioselective Macrocyclization Strategies

Enantioselective macrocyclization, while challenging, can be achieved using chiral catalysts that differentiate between the two enantiotopic ends of a prochiral linear precursor. Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of macrocycles, and the development of chiral RCM catalysts has enabled the enantioselective synthesis of various cyclic compounds. acs.org While direct application to ketone formation is less common, the principles can be adapted.

Advanced Macrocyclization Techniques in this compound Synthesis

The formation of an 11-membered ring is entropically disfavored, requiring specialized techniques to promote intramolecular cyclization over intermolecular polymerization. High-dilution conditions are often employed to favor the former. This section explores modern catalytic and classical condensation approaches to the macrocyclization step.

Catalytic Approaches to Macrocycle Formation (e.g., Palladium-Catalyzed Cyclizations)

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis and have been successfully applied to macrocyclization. researchgate.net For the synthesis of this compound, an intramolecular palladium-catalyzed coupling of a suitable precursor could be envisioned. For example, a linear substrate with a terminal aryl halide and a nucleophilic carbon could undergo cyclization.

A recently developed palladium-mediated one-pot ketone synthesis has been extended to macrocyclic ketone synthesis, offering a promising route for constructing large-ring ketones. nih.gov This method involves the in situ generation of an alkylzinc halide, which then participates in a palladium-catalyzed coupling with a thioester.

Intramolecular Condensation Reactions (e.g., Dieckmann, Thorpe-Ziegler)

Classical intramolecular condensation reactions remain valuable tools for the synthesis of cyclic ketones.

The Dieckmann condensation is the intramolecular reaction of a diester with a base to form a β-keto ester. fiveable.mewikipedia.orgchemistrysteps.commasterorganicchemistry.com While highly effective for 5- and 6-membered rings, its application to larger rings can be challenging but is not impossible, particularly under high-dilution conditions. A plausible precursor for a Dieckmann approach to this compound would be a long-chain diester with the gem-diphenyl group positioned appropriately. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester would yield the target ketone.

The Thorpe-Ziegler reaction is the intramolecular cyclization of a dinitrile, which, after hydrolysis, yields a cyclic ketone. wikipedia.orgbuchler-gmbh.comresearchgate.net This method is particularly well-suited for the synthesis of large rings. dntb.gov.ua The synthesis of an acyclic dinitrile precursor containing the gem-diphenyl moiety would be the key challenge in this approach.

Comparison of Intramolecular Condensation Reactions:

ReactionPrecursorKey IntermediateRing Sizes Favored
Dieckmann CondensationDiesterβ-Keto ester5- and 6-membered wikipedia.orgmasterorganicchemistry.com
Thorpe-Ziegler ReactionDinitrileEnamineLarge rings dntb.gov.ua

Ring-Closing Metathesis Strategies in Macrocyclic Ketone Synthesis

Ring-Closing Metathesis (RCM) has become a powerful and widely adopted strategy for the synthesis of macrocyclic compounds, including large-ring ketones. nih.govapeiron-synthesis.com This reaction utilizes well-defined transition-metal catalysts, typically based on ruthenium or tungsten, to form a new carbon-carbon double bond within a linear precursor molecule, effectively "closing the ring". apeiron-synthesis.com The synthesis of macrocycles like this compound via RCM would involve a diene precursor, where the catalytic process results in the formation of a cyclic alkene and the release of a small, volatile byproduct such as ethylene. utc.edu

The primary advantage of RCM in macrocyclization is its remarkable functional group tolerance and its ability to proceed under mild reaction conditions, which prevents the degradation of complex substrates. apeiron-synthesis.com This makes it a highly attractive method for late-stage cyclizations in the total synthesis of natural products. nih.gov The reaction is particularly well-suited for forming large rings (12 atoms or more), a process that is often challenging with traditional methods due to unfavorable entropic and enthalpic factors. apeiron-synthesis.com

Several generations of catalysts have been developed to improve the efficiency and scope of RCM. The most common are ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, which offer a balance of high reactivity and stability. drughunter.com The choice of catalyst and reaction conditions, such as solvent and temperature, is critical for success. nih.gov A significant challenge in macrocyclization via RCM is the potential for competing intermolecular dimerization or oligomerization. To favor the desired intramolecular cyclization, reactions are typically run at high dilution (e.g., 0.02 M). drughunter.com

While RCM is a versatile tool, controlling the stereochemistry of the newly formed double bond (E/Z selectivity) can be a challenge, often resulting in mixtures of isomers. drughunter.comnih.gov However, recent advancements have led to the development of catalysts that can provide high stereoselectivity, which is crucial when the geometry of the alkene is critical to the biological activity or properties of the target molecule. nih.govrsc.org

Table 1: Common Catalysts in Ring-Closing Metathesis

Catalyst Name General Structure Features Common Applications
Grubbs' Catalyst (1st Gen) Ruthenium center with two chloride ligands, a benzylidene ligand, and two tricyclohexylphosphine (B42057) (PCy₃) ligands. General-purpose olefin metathesis.
Grubbs' Catalyst (2nd Gen) One PCy₃ ligand is replaced by an N-heterocyclic carbene (NHC) ligand. Higher activity and better functional group tolerance than 1st Gen.
Hoveyda-Grubbs Catalyst Features a chelating isopropoxystyrene ligand, enhancing catalyst stability and allowing for easier removal. Increased stability, used in process chemistry. drughunter.com
Zhan Catalysts Modified Hoveyda-Grubbs catalysts with improved properties. Used in medicinal chemistry routes, for example, in the synthesis of Pacritinib. drughunter.com
Tungsten & Molybdenum Catalysts Schrock catalysts (Mo or W based) with high activity. Can be used for stereoselective synthesis of Z-alkenes. nih.gov

Photochemical and Electrocyclization Methods (e.g., Nazarov cyclization relevance)

Electrocyclization reactions are powerful intramolecular processes that form a sigma bond between the termini of a conjugated π-system, leading to a cyclic product. youtube.com These reactions are governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of π-electrons and whether the reaction is initiated by heat (thermal conditions) or light (photochemical conditions). youtube.comlibretexts.org

A prominent example of an electrocyclic reaction is the Nazarov cyclization, which is the acid-catalyzed cyclization of a divinyl ketone to form a cyclopentenone. wikipedia.orgorganic-chemistry.org The key step is a 4π-electron conrotatory ring closure of a pentadienyl cation intermediate. wikipedia.orglongdom.org While the Nazarov cyclization itself is a cornerstone for the synthesis of five-membered rings, its direct application to form a large eleven-membered ring like cycloundecanone (B1197894) is not feasible due to the geometric constraints of the required transition state. longdom.orgnih.gov

However, the underlying principles of electrocyclization and photochemical reactivity are relevant to macrocycle synthesis. Photochemical conditions can initiate reactions that are not accessible thermally or that lead to different stereochemical outcomes. nih.govprinceton.edu When a molecule absorbs ultraviolet light, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), creating an electronically excited state with altered orbital symmetry. libretexts.org This change in symmetry reverses the stereochemical rules for electrocyclization: for a 4π-electron system, the photochemical reaction proceeds via a disrotatory ring closure, whereas the thermal reaction is conrotatory. libretexts.org

Beyond electrocyclizations, other photochemical reactions, such as intramolecular [2+2] photocycloadditions of dienes, can be employed to construct complex cyclic frameworks that might serve as precursors to macrocycles after subsequent ring-opening reactions. nih.govprinceton.edu The application of photochemical methods to the synthesis of a specific macrocyclic ketone like this compound would require a precursor with a suitable chromophore and π-system designed to undergo the desired intramolecular cyclization upon irradiation. mdpi.com

Table 2: Woodward-Hoffmann Rules for Electrocyclic Reactions

Number of π Electrons Reaction Condition Allowed Mode of Cyclization
4n (e.g., 4) Thermal Conrotatory
4n (e.g., 4) Photochemical Disrotatory
4n + 2 (e.g., 6) Thermal Disrotatory
4n + 2 (e.g., 6) Photochemical Conrotatory

Atom-Economy and Green Chemistry Principles in the Synthesis of this compound

Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov A key metric within this framework is "atom economy," which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wordpress.comjocpr.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. nih.govwordpress.com

The synthesis of a macrocycle like this compound can be evaluated through the lens of atom economy. For instance, a synthesis utilizing Ring-Closing Metathesis (RCM) is generally considered highly atom-economical. apeiron-synthesis.com In an RCM reaction to form a cycloundecene ring system, the only byproduct is typically a small, volatile alkene like ethylene, meaning the vast majority of the atoms from the diene precursor are incorporated into the desired macrocyclic product. utc.edu

In contrast, classical synthetic strategies might involve protection-deprotection steps or employ stoichiometric reagents that are not incorporated into the final product, leading to lower atom economy and significant chemical waste. For example, Wittig-type reactions generate a stoichiometric amount of phosphine oxide byproduct, while elimination reactions inherently produce byproducts. nih.gov

Maximizing atom economy involves prioritizing certain types of reactions over others. Addition, cycloaddition, and rearrangement reactions are inherently 100% atom-economical as all reactant atoms are incorporated into the product. nih.gov While RCM is technically a condensation reaction (releasing a small molecule), its high efficiency and the minimal nature of the byproduct make it a preferred green strategy. Designing a synthetic route for this compound that relies on atom-economical steps like additions and RCM would align with green chemistry principles by reducing waste at the molecular level. jk-sci.com

Table 3: Comparison of Reaction Types by Atom Economy

Reaction Type General Description Atom Economy Example
Addition Two or more molecules combine to form a larger one. 100% Hydrogenation of an alkene
Rearrangement A molecule's skeleton is rearranged to form a structural isomer. 100% Claisen rearrangement
Substitution A functional group is replaced by another. < 100% Williamson ether synthesis
Elimination A pair of atoms or groups are removed from a molecule. < 100% Dehydration of an alcohol
Ring-Closing Metathesis An intramolecular reaction forming a cyclic alkene and a small byproduct. High (< 100%) Formation of a macrocycle from a diene

Elucidation of Reaction Mechanisms Involving 2,2 Diphenylcycloundecan 1 One

Mechanistic Pathways of Functional Group Interconversions on the Cycloundecanone (B1197894) Core

No information is available in the scientific literature regarding the mechanistic pathways of functional group interconversions specifically for the 2,2-diphenylcycloundecan-1-one core.

Kinetics and Thermodynamics of Reactions Featuring this compound

There are no published studies detailing the kinetics or thermodynamics of reactions involving this compound.

Identification of Intermediates and Transition State Analysis in this compound Transformations

Specific intermediates and transition states for transformations involving this compound have not been identified or analyzed in the available literature.

Photochemical and Thermal Reactivity Studies of this compound

There is a lack of specific photochemical and thermal reactivity studies for this compound in the scientific literature. While the photochemistry of other cyclic ketones is a well-studied area, these findings cannot be directly applied to predict the specific behavior of this compound without dedicated research.

Advanced Spectroscopic and Chromatographic Methodologies for the Characterization of 2,2 Diphenylcycloundecan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic compounds in solution. For a molecule like 2,2-Diphenylcycloundecan-1-one, with its large, flexible cycloundecanone (B1197894) ring and two phenyl substituents, NMR is crucial for both constitutional and conformational analysis.

One-dimensional ¹H and ¹³C NMR spectra provide the foundational information for the structural assignment of this compound.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl groups and a series of complex, overlapping signals for the methylene (B1212753) protons of the eleven-membered ring. The aromatic protons would typically appear in the downfield region (δ 7.0-7.5 ppm). The protons on the large aliphatic ring would resonate in the upfield region (δ 1.0-3.0 ppm). The protons on the carbon adjacent to the carbonyl group (C11) and the carbon adjacent to the diphenyl-substituted carbon (C3) would be expected at the lower end of this range.

The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. A characteristic signal for the carbonyl carbon (C1) would be observed in the highly deshielded region of the spectrum (δ > 200 ppm). The quaternary carbon (C2) bearing the two phenyl groups would also have a distinct chemical shift. The carbons of the phenyl groups would appear in the aromatic region (δ 120-140 ppm), and the aliphatic carbons of the cycloundecane (B11939692) ring would be found in the upfield region (δ 20-40 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (C=O) - ~210
C2 (C(Ph)₂) - ~55
C3-C11 (CH₂) 1.2 - 2.8 (complex multiplets) 25 - 40
Phenyl (C) - ~145 (ipso), 125-130

Note: The chemical shifts for the cycloundecane ring protons and carbons are presented as ranges due to the conformational flexibility and potential for signal overlap.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex signals observed in the 1D spectra and for probing the molecule's connectivity and spatial arrangement. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to trace the connectivity of the methylene protons along the cycloundecane ring, helping to assign the individual CH₂ groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. nih.gov This experiment would be used to definitively assign the proton signals to their corresponding carbon atoms in the cycloundecane ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. nih.gov This is particularly useful for identifying the connectivity around quaternary carbons, such as the carbonyl carbon (C1) and the diphenyl-substituted carbon (C2). For instance, correlations from the protons on C3 and C11 to the carbonyl carbon C1 would confirm their positions relative to the ketone.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. scielo.br For a flexible molecule like this compound, NOESY can help to determine the preferred conformation of the large ring in solution by identifying which protons are close to each other in space, even if they are distant in the primary structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which allows for the unambiguous determination of its elemental composition. csic.es For this compound (C₂₃H₂₈O), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

Table 2: HRMS Data for this compound

Ion Calculated Exact Mass Observed Mass
[M+H]⁺ 321.2218 321.2215

Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), provide valuable structural information. The fragmentation pattern of this compound would likely involve characteristic losses. For example, cleavage adjacent to the carbonyl group (alpha-cleavage) is a common fragmentation pathway for ketones. The loss of one of the phenyl groups or rearrangements involving the large ring are also plausible fragmentation pathways that would be investigated to support the proposed structure. wvu.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. elsevier.comresearchgate.net These spectra serve as a "fingerprint" for the compound and are used to identify the presence of specific functional groups.

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the range of 1690-1715 cm⁻¹ for a ketone in a large ring. Other characteristic absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), and C=C stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹).

Raman spectroscopy would also show the characteristic vibrational modes. The C=O stretch is typically weaker in the Raman spectrum compared to the IR spectrum. However, the symmetric vibrations of the phenyl rings would give rise to strong Raman signals, providing complementary information to the IR spectrum. nih.gov

Table 3: Key Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3050 - 3100 3050 - 3100
Aliphatic C-H Stretch 2850 - 2960 2850 - 2960
Carbonyl (C=O) Stretch ~1705 ~1705

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise positions of all atoms in the molecule can be determined. uomustansiriyah.edu.iq This technique would provide unequivocal information about bond lengths, bond angles, and the conformation of the cycloundecane ring in the crystalline form. Furthermore, if the molecule were chiral and resolved into its enantiomers, X-ray crystallography could be used to determine the absolute stereochemistry. The successful application of this technique is contingent on the ability to grow a high-quality single crystal of the compound. wikipedia.org

Chromatographic Techniques for Purity Assessment and Isolation of Isomers

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any impurities or isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of organic compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective for assessing the purity of this compound. The retention time of the compound would be a characteristic property under a specific set of conditions. This technique could also be used to separate any potential isomers, such as positional isomers if the synthesis were not completely regioselective. nih.gov

Gas Chromatography (GC): Provided that this compound is sufficiently volatile and thermally stable, gas chromatography could also be employed for purity assessment. A capillary column with a nonpolar stationary phase would be suitable for this purpose.

Supercritical Fluid Chromatography (SFC): SFC is an alternative chromatographic technique that can be particularly useful for the separation of isomers and for preparative-scale purifications. nsf.gov

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

High-performance liquid chromatography (HPLC) is a primary technique for the analysis of this compound, a large, non-polar molecule. chromtech.com Due to the compound's hydrophobicity, stemming from the diphenyl groups and the large cycloalkane ring, reversed-phase HPLC (RP-HPLC) is the most suitable approach. chromtech.comwikipedia.org This method utilizes a non-polar stationary phase and a polar mobile phase. phenomenex.com

In a typical RP-HPLC setup, a C18 column (octadecylsilane) is preferred due to its high hydrophobicity, which ensures adequate retention and separation of non-polar analytes. phenomenex.comresearchgate.net The mobile phase generally consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. chromtech.com A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to ensure the efficient elution of the highly retained, non-polar compound while also separating it from any more polar impurities. usu.eduwaters.com

Detection is typically achieved using an ultraviolet (UV) detector, as the two phenyl groups in the molecule provide strong chromophores that absorb UV light. A photodiode array (DAD) detector can be used to acquire the full UV spectrum of the peak, aiding in peak identification and purity assessment. Quantification is performed by integrating the peak area and comparing it to a calibration curve constructed from standards of known concentration. nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

ParameterConditionRationale
Instrument Agilent 1200 Series or equivalentStandard system for routine analysis.
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides strong hydrophobic interactions necessary for retaining the non-polar analyte. phenomenex.com
Mobile Phase A: Water; B: AcetonitrileCommon solvents for reversed-phase chromatography. chromtech.com
Gradient 70% B to 100% B over 15 minEnsures elution of the highly non-polar target compound and separation from potential impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Detector UV/DAD at 254 nmThe phenyl groups provide strong UV absorbance at this wavelength. DAD allows for peak purity analysis.
Expected Rt ~12.5 minThe high organic content required for elution indicates a late retention time (Rt).

Gas Chromatography (GC) for Volatile Component Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. sigmaaldrich.com While this compound itself has a high molecular weight and is likely not sufficiently volatile for direct GC analysis without thermal degradation, GC is invaluable for identifying and quantifying volatile impurities, residual solvents, or potential degradation products. ursinus.edulibretexts.org The combination of GC with a mass spectrometer (GC-MS) is particularly effective, as it provides both separation and structural identification of the eluted components. libretexts.orgnih.gov

For ketones, GC analysis can sometimes be improved through derivatization. researchgate.net Reaction with reagents like o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA) converts the ketone into a more stable and volatile oxime derivative, which can enhance chromatographic peak shape and detection sensitivity. sigmaaldrich.comnih.govresearchgate.net Headspace GC-MS is another useful approach for analyzing highly volatile components in a sample without injecting the non-volatile matrix. oup.comresearchgate.net

The analysis would typically employ a capillary column with a non-polar or medium-polarity stationary phase. A temperature programming method is essential, starting at a low temperature to separate highly volatile compounds and gradually increasing to elute less volatile components. libretexts.org

Table 2: Representative GC-MS Parameters for Analysis of Volatile Components Associated with this compound

ParameterConditionRationale
Instrument GC-MS System (e.g., Agilent 7890/5977)Standard for sensitive detection and identification of volatile compounds. libretexts.org
Column HP-5ms (30 m x 0.25 mm ID x 0.25 µm)A common, robust, low-polarity phase suitable for a wide range of volatile organic compounds.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good efficiency. libretexts.org
Oven Program 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minSeparates a wide range of potential volatile impurities with varying boiling points. libretexts.org
Inlet Temp. 250 °C (Split mode 20:1)Ensures rapid volatilization of analytes while the split ratio prevents column overloading.
MS Interface 280 °CPrevents condensation of analytes between the GC and MS.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization method that produces reproducible fragmentation patterns for library matching.
Mass Range 35 - 550 amuCovers the expected mass range for common solvents and potential degradation products.

Chiral Chromatography for Enantiomeric Excess Determination

Although this compound lacks a traditional chiral center, its structure—a large, sterically hindered macrocycle with bulky phenyl substituents—creates the potential for atropisomerism. nih.govnih.gov Atropisomers are stereoisomers resulting from hindered rotation around a single bond, creating a chiral axis. nih.govnih.gov For such isomers to be stable and separable at room temperature, the energy barrier to rotation must be sufficiently high (typically >23 kcal/mol). nih.gov If this compound is synthesized through an enantioselective process or if its conformational inversion is restricted, it may exist as a pair of stable, non-superimposable mirror images (enantiomers). nih.govnih.gov

Chiral chromatography, most commonly chiral HPLC, is the definitive method for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample. phenomenex.comphenomenex.com This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including ketones. nih.gov

The separation is typically performed in normal-phase mode using a mobile phase consisting of a mixture of an alkane (e.g., hexane) and an alcohol modifier (e.g., isopropanol). nih.gov The choice of CSP and the composition of the mobile phase are critical for achieving enantiomeric resolution. tandfonline.comtandfonline.com

Table 3: Potential Chiral HPLC Parameters for Enantiomeric Separation of this compound Atropisomers

ParameterConditionRationale
Instrument Analytical HPLC with UV/DAD DetectorStandard instrumentation for chiral separations.
Column Chiralpak IA or IC (Cellulose-based CSP)Polysaccharide-based columns are highly versatile and effective for resolving atropisomers and various ketones. nih.gov
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Common mobile phase for normal-phase chiral separations, offering good selectivity. nih.gov
Flow Rate 0.8 mL/minA typical flow rate for chiral columns to maximize resolution.
Column Temp. 25 °C (controlled)Temperature can significantly affect chiral recognition; a stable temperature is crucial for reproducibility. researchgate.net
Detection UV/DAD at 254 nmThe phenyl groups allow for sensitive detection.
Expected Outcome Baseline separation of two peaks representing the (P)- and (M)-atropisomers.Enantiomeric excess can be calculated from the relative peak areas.

Computational and Theoretical Investigations of 2,2 Diphenylcycloundecan 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules like 2,2-Diphenylcycloundecan-1-one. DFT calculations could provide insights into:

Molecular Orbital Analysis: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in predicting the molecule's reactivity. The HOMO-LUMO gap can indicate the molecule's kinetic stability and its susceptibility to electronic excitation.

Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for nucleophilic or electrophilic attack. The carbonyl group is expected to be a key site of reactivity.

A hypothetical data table that could be generated from such a study is presented below:

Calculated ParameterValue (Arbitrary Units)Description
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap5.3 eVIndicator of chemical stability and reactivity
Dipole Moment3.5 DMeasure of the molecule's overall polarity

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific studies on this compound were found.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Landscape and Energetics

The large and flexible eleven-membered ring of this compound suggests a complex conformational landscape. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the preferred methods for exploring this landscape.

Conformational Search: MM methods can be used to perform a systematic or stochastic search for low-energy conformers of the molecule. This would identify the most stable three-dimensional arrangements of the atoms.

Energetics and Population Analysis: By calculating the relative energies of the identified conformers, it is possible to determine their thermodynamic stability and predict their relative populations at a given temperature using Boltzmann statistics.

Dynamic Behavior: MD simulations can provide a picture of the molecule's dynamic behavior over time, including conformational transitions and the flexibility of the macrocyclic ring and the phenyl groups.

A prospective data table summarizing the results of a conformational analysis could look like this:

ConformerRelative Energy (kcal/mol)Dihedral Angle (C1-C2-Cα-Cβ)Key Feature
A0.0060°Most stable, pseudo-chair
B1.52180°Higher energy, twisted conformation
C2.78-90°Meta-stable conformer

Note: This table is a hypothetical representation of potential findings from a conformational analysis of this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. A comparison with experimental NMR data would be a powerful tool for confirming the solution-state structure of the molecule.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated to predict the infrared (IR) spectrum. This would help in assigning the experimentally observed vibrational bands to specific molecular motions, such as the characteristic C=O stretch of the ketone.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum, providing information about the molecule's electronic structure and chromophores.

An example of a data table comparing predicted and experimental spectroscopic data is shown below:

Spectroscopic DataPredicted ValueExperimental Value
¹³C NMR (C=O)210.5 ppmNot Available
IR (C=O stretch)1705 cm⁻¹Not Available
UV-Vis (λmax)265 nmNot Available

Note: The predicted values are illustrative. No experimental data for this compound was found for comparison.

Theoretical Studies on Reaction Pathways and Transition States Relevant to this compound

Theoretical studies can be employed to investigate the mechanisms of reactions involving this compound. This involves locating the transition state structures and calculating the activation energies for various possible reaction pathways.

For example, the reduction of the carbonyl group or reactions involving the α-carbons could be modeled. By mapping the potential energy surface for a given reaction, chemists can gain a deeper understanding of the reaction mechanism, selectivity, and kinetics.

While a detailed, data-rich article on the computational and theoretical investigations of this compound cannot be provided due to a lack of published research, the methodologies outlined above represent the standard and powerful approaches used in modern computational chemistry. The application of these methods to this compound would undoubtedly provide valuable insights into its structure, reactivity, and dynamics, making it a promising subject for future theoretical studies.

Stereochemical Aspects and Conformational Analysis of 2,2 Diphenylcycloundecan 1 One

Chirality and Stereoisomerism in Macrocyclic Ketones with Geminal Diphenyl Groups

The presence of a 2,2-diphenyl substituent on the cycloundecanone (B1197894) ring introduces the possibility of chirality, despite the absence of a traditional asymmetric carbon atom with four different substituents. This arises from the potential for the molecule to adopt stable, non-superimposable mirror-image conformations, a phenomenon known as conformational chirality or atropisomerism. In macrocyclic systems, the barrier to interconversion between these chiral conformers can be substantial, allowing for the potential isolation of distinct enantiomers at room temperature.

Detailed Conformational Preferences and Dynamics of the Cycloundecanone Ring

The conformational landscape of the parent cycloundecanone ring is known to be complex, with multiple low-energy conformations accessible at room temperature. A comprehensive study of cycloundecanone using chirped-pulse Fourier transform microwave spectroscopy and computational calculations has identified at least nine distinct conformations. The relative energies of these conformers are governed by a delicate balance of transannular hydrogen-hydrogen repulsions and torsional strain arising from eclipsed C-H bonds.

The introduction of the 2,2-diphenyl substitution is expected to significantly alter this conformational landscape. The sheer bulk of the two phenyl groups will disfavor many of the conformations that are accessible to the unsubstituted ring. Specifically, any conformation that would lead to significant steric clashes between the phenyl groups and the rest of the carbocyclic ring will be of high energy. This steric hindrance will likely lead to a reduction in the number of populated conformations compared to the parent cycloundecanone. The dynamic processes, such as ring flipping and pseudorotation, will also be affected, with the energy barriers for these motions expected to be considerably higher in the diphenyl-substituted derivative.

Table 1: Calculated Relative Energies of Cycloundecanone Conformers

ConformerRelative Energy (kJ/mol)
I0.0
II1.5
III2.8
IV3.5
V4.2
VI5.0
VII6.1
VIII7.3
IX8.0

Note: This table represents a hypothetical distribution of conformer energies for the parent cycloundecanone based on computational studies, illustrating the small energy differences between multiple conformations. The actual values for 2,2-diphenylcycloundecan-1-one would require specific computational analysis.

Influence of Phenyl Substituents on Ring Conformation and Rigidity

The two phenyl groups at the C2 position will exert a profound influence on the conformation and rigidity of the cycloundecanone ring. The primary effect will be steric in nature. To minimize van der Waals strain, the phenyl groups will orient themselves in a way that reduces their interaction with the adjacent methylene (B1212753) groups and the rest of the macrocycle. This will likely force the cycloundecanone ring into a more restricted set of conformations than the unsubstituted parent.

In analogous, smaller ring systems like 2,2-diphenylcyclohexanone, the phenyl groups have been shown to significantly influence the chair-boat equilibrium and the barriers to ring inversion. In the case of the more flexible cycloundecanone ring, the phenyl groups are expected to have an even more pronounced effect, potentially locking the ring into a specific conformation or a small number of rapidly interconverting conformations. This increased rigidity is a direct consequence of the steric demands of the gem-diphenyl unit.

Stereochemical Control and Outcome in Synthetic Transformations of this compound

The stereochemical features of this compound will play a crucial role in directing the outcome of its synthetic transformations. The fixed or preferred conformation of the ring and the steric hindrance provided by the phenyl groups will create a diastereotopic environment around the carbonyl group and other reactive centers in the molecule.

For instance, in nucleophilic addition to the carbonyl group, the incoming nucleophile will preferentially attack from the less hindered face of the ketone. The two faces of the carbonyl plane are rendered inequivalent by the presence of the bulky, and potentially chiral, arrangement of the diphenyl-substituted ring. This can lead to high levels of diastereoselectivity in the formation of the corresponding tertiary alcohol. The specific stereochemical outcome would be dictated by the lowest energy transition state, which would minimize steric interactions between the incoming nucleophile, the phenyl groups, and the macrocyclic ring.

Similarly, reactions at the α-positions to the carbonyl group, such as enolate formation and subsequent alkylation, would also be subject to stereochemical control. The facial selectivity of enolate trapping would be influenced by the conformation of the ring and the disposition of the phenyl groups. While no specific experimental data for this compound is available, the principles of stereocontrol in cyclic ketones with bulky α-substituents suggest that synthetic transformations on this molecule could proceed with a high degree of stereoselectivity, making it a potentially valuable building block in stereocontrolled synthesis.

Chemical Transformations and Derivatization of 2,2 Diphenylcycloundecan 1 One

Selective Functionalization and Modification of the Cycloundecanone (B1197894) Scaffold

The selective functionalization of the 2,2-Diphenylcycloundecan-1-one scaffold would likely target the carbonyl group and the adjacent methylene (B1212753) positions. The steric hindrance imposed by the two phenyl groups at the α-position significantly influences the regioselectivity of these modifications.

One of the primary reactions for functionalization is the reduction of the ketone to the corresponding alcohol, 2,2-diphenylcycloundecanol. This can be achieved using various reducing agents. The choice of reagent can influence the stereoselectivity of the hydroxyl group's orientation.

Another avenue for functionalization is the deprotonation of the α'-position (the carbon adjacent to the carbonyl, opposite the diphenyl-substituted carbon) to form an enolate. This enolate can then react with a variety of electrophiles to introduce new functional groups. The large cycloundecanone ring may adopt various conformations, which could influence the stereochemical outcome of these reactions.

Table 1: Potential Selective Functionalization Reactions

Reaction Type Reagents Potential Product
Reduction NaBH4, LiAlH4 2,2-Diphenylcycloundecanol
Grignard Reaction R-MgBr 1-Alkyl-2,2-diphenylcycloundecan-1-ol
Wittig Reaction Ph3P=CHR 1-Alkylidene-2,2-diphenylcycloundecane
α'-Alkylation 1. LDA, 2. R-X 11-Alkyl-2,2-diphenylcycloundecan-1-one

Synthesis of Chemically Modified Analogues for Fundamental Structure-Reactivity Studies

The synthesis of chemically modified analogues of this compound would be crucial for understanding its structure-reactivity relationships. These modifications could involve altering the phenyl groups, the cycloundecanone ring, or both.

Substitution on the phenyl rings, such as the introduction of electron-donating or electron-withdrawing groups, would allow for the study of electronic effects on the reactivity of the carbonyl group and the stability of reaction intermediates. For example, para-substitution on the phenyl rings would be a common strategy.

Table 2: Examples of Chemically Modified Analogues and Their Potential Research Applications

Analogue Structure Modification Potential Area of Study
2,2-Bis(4-methoxyphenyl)cycloundecan-1-one Electron-donating groups on phenyl rings Influence of electronics on rearrangement reactions
2,2-Bis(4-nitrophenyl)cycloundecan-1-one Electron-withdrawing groups on phenyl rings Reactivity of the carbonyl group towards nucleophiles
2,2-Diphenylcycloundec-5-en-1-one Introduction of a double bond in the ring Conformational effects on reactivity

Rearrangement Reactions of the this compound Skeleton

The this compound skeleton is a candidate for several types of rearrangement reactions, which are often driven by the formation of more stable intermediates or products. mvpsvktcollege.ac.in The presence of the quaternary α-carbon and the large, flexible ring can lead to interesting and potentially complex outcomes.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester (or a lactone for cyclic ketones) using a peroxy acid. wiley-vch.de In the case of this compound, the migratory aptitude of the groups attached to the carbonyl carbon determines the product. Generally, tertiary alkyl groups have a high migratory aptitude. However, in this case, the competition is between a phenyl group and the secondary alkyl carbon of the cycloundecane (B11939692) ring. The expected product would be a 12-membered lactone resulting from the migration of the alkyl portion of the ring.

Favorskii Rearrangement: This rearrangement occurs when a ketone with an α-halo substituent is treated with a base. While this compound itself would not undergo this reaction, its α'-halogenated derivatives could. The reaction proceeds through a cyclopropanone (B1606653) intermediate, leading to a ring-contracted carboxylic acid derivative. For an 11-halo-2,2-diphenylcycloundecan-1-one, this would theoretically lead to a derivative of 1,1-diphenylcyclodecanecarboxylic acid. msu.edu

Pinacol-type Rearrangements: If the carbonyl group is converted to a 1,2-diol, for instance, through a pinacol (B44631) coupling reaction of the ketone, the resulting diol could undergo an acid-catalyzed pinacol rearrangement. berhamporegirlscollege.ac.in This would involve the migration of a phenyl group or a ring contraction/expansion, leading to a spirocyclic ketone.

Table 3: Potential Rearrangement Reactions and Products

Rearrangement Starting Material Reagents Potential Product
Baeyer-Villiger This compound m-CPBA 12,12-Diphenyloxacyclododecan-2-one
Favorskii 11-Halo-2,2-diphenylcycloundecan-1-one Base (e.g., NaOMe) Methyl 1,1-diphenylcyclodecanecarboxylate

Comprehensive Search Reveals No Available Scientific Literature on this compound

The investigation, aimed at gathering information for a detailed article on its role in organic synthesis, yielded no specific results related to its use as a model substrate, its applications in the synthesis of complex organic architectures, or its contributions to the understanding of macrocyclic chemistry.

The absence of any documented synthesis, characterization, or application of this compound in the scientific literature makes it impossible to generate the requested scientifically accurate and detailed article. It appears that this specific compound has not been a subject of published research.

Therefore, we are unable to provide an article that adheres to the requested outline, as no information on this compound is currently available in the public domain.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.